molecular formula C17H16ClNO4 B5546693 3-(2-(2-CHLORO-PHENOXY)-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER

3-(2-(2-CHLORO-PHENOXY)-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER

Cat. No.: B5546693
M. Wt: 333.8 g/mol
InChI Key: NABWAOYNXLAUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(2-CHLORO-PHENOXY)-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER is a chemical compound with a complex structure that includes a chlorophenoxy group, an acetylamino group, and a benzoic acid ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-CHLORO-PHENOXY)-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with ethyl alcohol to produce 2-(2-chlorophenoxy)acetic acid ethyl ester . The final step involves the acetylation of the amino group on the benzoic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-CHLORO-PHENOXY)-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-(2-CHLORO-PHENOXY)-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(2-CHLORO-PHENOXY)-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The chlorophenoxy group can bind to active sites on enzymes or receptors, altering their activity. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(2-CHLORO-PHENOXY)-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the acetylamino group distinguishes it from other chlorophenoxy derivatives, potentially enhancing its biological activity and making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-[[2-(2-chlorophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-2-22-17(21)12-6-5-7-13(10-12)19-16(20)11-23-15-9-4-3-8-14(15)18/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABWAOYNXLAUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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